Ethyl 3-(benzyloxycarbonylamino) propane-1-sulfonate
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Overview
Description
Ethyl 3-(benzyloxycarbonylamino) propane-1-sulfonate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an ethyl group, a benzyloxycarbonylamino group, and a propane-1-sulfonate group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzyloxycarbonylamino) propane-1-sulfonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of ethyl 3-aminopropane-1-sulfonate with benzyl chloroformate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzyloxycarbonylamino) propane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the benzyloxycarbonylamino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of products depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(benzyloxycarbonylamino) propane-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted delivery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(benzyloxycarbonylamino) propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonylamino group can act as a protecting group for amines, allowing for selective reactions at other functional groups. The sulfonate group can enhance the compound’s solubility and reactivity in aqueous environments, facilitating its use in various chemical and biological processes.
Comparison with Similar Compounds
Ethyl 3-(benzyloxycarbonylamino) propane-1-sulfonate can be compared to other similar compounds such as:
Ethyl 3-amino propane-1-sulfonate: Lacks the benzyloxycarbonylamino group, making it less versatile for certain reactions.
Benzyl 3-(benzyloxycarbonylamino) propane-1-sulfonate: Contains a benzyl group instead of an ethyl group, which can affect its reactivity and solubility.
Propyl 3-(benzyloxycarbonylamino) propane-1-sulfonate: Has a propyl group instead of an ethyl group, influencing its steric properties and reaction outcomes.
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity, solubility, and versatility for various applications.
Biological Activity
Ethyl 3-(benzyloxycarbonylamino) propane-1-sulfonate (CAS: 2102410-68-2) is a compound that has gained attention in various biological contexts due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C13H19NO5S
- Molecular Weight : 301.36 g/mol
- IUPAC Name : Ethyl 3-(((benzyloxy)carbonyl)amino)propane-1-sulfonate
- CAS Number : 2102410-68-2
The compound features a sulfonate group, which can enhance its solubility and biological interaction capabilities.
Antiviral Properties
Recent studies have highlighted the potential antiviral effects of compounds similar to this compound. For instance, inhibitors targeting the main protease of SARS-CoV-2 have shown promise in mitigating viral replication, suggesting that structurally related compounds may exhibit similar inhibitory effects on viral enzymes .
Anticancer Activity
This compound has been explored for its anticancer properties. In vitro studies have indicated that compounds with similar structures can induce apoptosis in cancer cell lines by disrupting cell cycle progression. For example, a related compound was observed to arrest cells in the G0/G1 phase, leading to reduced proliferation in colorectal cancer models .
Table 1: Summary of Biological Activities
Safety and Toxicity
While exploring the biological activities, it is essential to consider the safety profile of this compound. Preliminary toxicity assessments are necessary to evaluate the compound's suitability for therapeutic use. Some related compounds have demonstrated significant cytotoxicity at certain concentrations, indicating the need for careful dose optimization in potential clinical applications .
Properties
Molecular Formula |
C13H19NO5S |
---|---|
Molecular Weight |
301.36 g/mol |
IUPAC Name |
ethyl 3-(phenylmethoxycarbonylamino)propane-1-sulfonate |
InChI |
InChI=1S/C13H19NO5S/c1-2-19-20(16,17)10-6-9-14-13(15)18-11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,14,15) |
InChI Key |
LKJYFVQRVUXXCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)CCCNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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